Bienvenue dans la boutique en ligne BenchChem!

5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Medicinal Chemistry Anticonvulsant Drug Discovery Chemical Biology

5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 907972-68-3) is a 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivative with a molecular formula of C₁₄H₁₄N₄O and a molecular weight of 254.29 g/mol. It belongs to the broader triazolopyrimidine class, a privileged scaffold in medicinal chemistry with documented applications across anticonvulsant, phosphodiesterase (PDE) inhibition, and anticancer research programs.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 907972-68-3
Cat. No. B4647785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS907972-68-3
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCCCC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3
InChIInChI=1S/C14H14N4O/c1-2-6-12-16-14-15-11(9-13(19)18(14)17-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,15,16,17)
InChIKeyXCFLBSGUXLWBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 907972-68-3): Core Scaffold Identity and Procurement Baseline


5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 907972-68-3) is a 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivative with a molecular formula of C₁₄H₁₄N₄O and a molecular weight of 254.29 g/mol . It belongs to the broader triazolopyrimidine class, a privileged scaffold in medicinal chemistry with documented applications across anticonvulsant, phosphodiesterase (PDE) inhibition, and anticancer research programs [1][2]. This compound is commercially available for non-human research use and is characterized by its 2-propyl and 5-phenyl substitution pattern on the fused triazolo-pyrimidinone core .

Why Generic Substitution Fails for 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Evidence of Substitution-Pattern-Dependent Activity


The [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibits sharply divergent biological activity profiles depending on the nature and position of substituents at the 2- and 5-positions. In anticonvulsant programs, the 7(4H)-one motif has been identified as the necessary pharmacophoric 'active core,' yet the magnitude of in vivo efficacy is highly sensitive to the 2- and 5-substituent identities. For instance, 2-phenyl-5-(4-chlorobenzyl) analog 5c achieves an ED₅₀ of 31.81 mg/kg in the PTZ seizure model with a protective index (PI) of 17.22, whereas close structural analogs within the same series display markedly different potency and neurotoxicity profiles [1]. In parallel, the 2-(2-fluorophenyl)-5-phenyl-7-propoxy analog (10C) reaches an ED₅₀ of 8.51 mg/kg, demonstrating that even single-atom changes at the 2-position can produce >3-fold shifts in anticonvulsant potency [2]. These data confirm that generic, untested triazolopyrimidinone analogs cannot be presumed interchangeable for research applications—each substitution pattern carries a unique efficacy, selectivity, and toxicity signature that must be verified experimentally.

Product-Specific Quantitative Evidence Guide: Differentiating 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 907972-68-3)


Evidence Dimension 1: Scaffold Structural Identity — 2-Propyl-5-Phenyl Substitution Pattern Differentiation from Closest Commercial Analogs

CAS 907972-68-3 carries a 2-propyl-5-phenyl substitution pattern on the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core. This differs from the closest commercially cataloged analogs: 6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 895360-65-3, MW 316.78) [1], which introduces a 6-chlorobenzyl group; 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (MW 296.37) , which swaps propyl to the 6-position; and 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 13322-69-5, MW 212.21) [2], which is the unsubstituted parent scaffold. Published SAR in the anticonvulsant series demonstrates that the presence and identity of the 2-substituent (propyl versus aryl) and the 5-substituent (phenyl versus benzyl or substituted benzyl) are primary determinants of in vivo anticonvulsant potency and neurotoxicity [3].

Medicinal Chemistry Anticonvulsant Drug Discovery Chemical Biology

Evidence Dimension 2: Class-Level Anticonvulsant Potency Benchmarking — Contextualizing the 2,5-Disubstituted 7(4H)-One Scaffold

The 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class has produced compounds with defined in vivo anticonvulsant ED₅₀ values. Compound 5c (5-(4-chlorobenzyl)-2-phenyl) achieved an ED₅₀ of 31.81 mg/kg (PTZ model, i.p., mice) with a protective index (PI = TD₅₀/ED₅₀) of 17.22, while compound 5e (5-benzyl-2-p-tolyl) showed ED₅₀ = 40.95 mg/kg and PI = 9.09 [1]. A distinct series of 7-alkoxy-2-(2-fluorophenyl)-5-phenyl analogs yielded compound 10C with ED₅₀ = 8.51 mg/kg [2]. Across a broader set of triazolopyrimidines, compound 6d achieved ED₅₀ values of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ) [3]. These values establish a class potency range of approximately 8–85 mg/kg, dependent on substitution. CAS 907972-68-3, as the 2-propyl-5-phenyl-7(4H)-one parent analog lacking 7-alkoxy or 5-benzyl modifications, represents the core scaffold upon which these potency gains were engineered.

Anticonvulsant Drug Discovery GABAA Receptor Modulation In Vivo Pharmacology

Evidence Dimension 3: PDE2 Inhibition Class Potential — Selectivity and Potency Benchmarking from Patent and Literature Data

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a PDE2 inhibitor chemotype. Lead compound 46 from the Janssen program achieved a PDE2A IC₅₀ of 1.3 ± 0.39 nM with approximately 100-fold selectivity over other PDE isoforms and a clean cytochrome P450 profile [1][2]. The PDE2 inhibitor patent literature (WO2018083103A1) establishes the [1,2,4]triazolo[1,5-a]pyrimidine core as an invention-relevant scaffold wherein the 2- and 5-substituent identities control PDE2 affinity and isoform selectivity [3]. CAS 907972-68-3, with its 2-propyl-5-phenyl pattern, maps onto the general Formula (I) of the PDE2 patent landscape and can serve as a starting scaffold for PDE2-focused library enumeration.

Phosphodiesterase Inhibition CNS Disorders Hit-to-Lead Optimization

Evidence Dimension 4: Physicochemical Baseline — Computed LogP and Hydrogen Bonding Capacity as Scaffold Differentiation Metrics

CAS 907972-68-3 (C₁₄H₁₄N₄O) has 1 hydrogen bond donor (the 4H lactam NH) and 2 hydrogen bond acceptors, with a computed XLogP3-AA of approximately 0.8 for the closely related 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol parent [1]. Analogs in the ChemDiv database with 2-phenyl-5-methyl-6-alkyl substitution show computed LogP values of 1.98–2.0 , while the 6-(4-chlorobenzyl)-5-methyl-2-propyl analog (CAS 895360-65-3) has XLogP3-AA of 2.9 [2]. The 2-propyl-5-phenyl pattern of CAS 907972-68-3 is expected to yield intermediate logP values (~1.5–2.0), placing it within favorable CNS drug-like space while retaining synthetic tractability for further polarity modulation.

Physicochemical Profiling Drug-likeness CNS Drug Design

Evidence Dimension 5: NMR Spectral Fingerprint — Confirmatory Structural Authentication for Procurement Quality Control

Two NMR spectra for CAS 907972-68-3 are archived in the SpectraBase spectral database under compound ID BRdkh2cn6pA, providing a reference spectroscopic fingerprint for identity confirmation [1]. In contrast, the unsubstituted parent 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and the 6-substituted analogs exhibit distinct spectral signatures owing to their different substitution patterns. The availability of reference NMR data for the exact target compound represents a practical procurement differentiator, enabling incoming QC verification without requiring de novo structural elucidation.

Analytical Chemistry Quality Control Compound Identity Verification

Best Research and Industrial Application Scenarios for 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 907972-68-3)


Anticonvulsant Drug Discovery: Core Scaffold for GABAA Receptor Positive Modulator SAR Exploration

As the unelaborated 2-propyl-5-phenyl [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core, CAS 907972-68-3 serves as the parent scaffold for systematic structure-activity relationship (SAR) campaigns targeting GABAA receptor positive modulation. Published data demonstrate that functionalization at the 5-position (e.g., 4-chlorobenzyl, benzyl) and 7-position (alkoxy) yields compounds with ED₅₀ values ranging from 8.51 to 40.95 mg/kg in PTZ-induced seizure models [1][2]. Procuring the unadorned core enables medicinal chemistry teams to independently explore substitution vectors without being constrained by pre-functionalized analogs, supporting proprietary lead optimization programs.

PDE2 Inhibitor Hit-to-Lead: Starting Scaffold for CNS Penetrant PDE2A Inhibitor Design

The triazolopyrimidine chemotype is validated in the PDE2 inhibitor field, with optimized leads achieving low-nanomolar potency (IC₅₀ = 1.3 nM) and ~100-fold isoform selectivity [3][4]. CAS 907972-68-3 maps onto the generic scaffold defined in PDE2 inhibitor patents (e.g., WO2018083103A1) and offers a synthetically tractable entry point for hit-to-lead campaigns, particularly where the 2-propyl group provides a distinct steric and electronic profile compared to the more commonly explored 2-aryl PDE2 inhibitor series.

TDP2 Inhibitor Probe Development: Triazolopyrimidine Scaffold for Cancer Target Validation

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified as a TDP2 inhibitor chemotype, with commercial compound P10A10 (7-phenyl triazolopyrimidine analog 6a) serving as a validated hit [5]. CAS 907972-68-3, with its 2-propyl-5-phenyl substitution, provides an alternative starting point for TDP2 probe development distinct from the 7-phenyl series, enabling exploration of structure-dependent TDP2 inhibition and potential sensitization of cancer cells to topoisomerase II poisons.

Chemical Biology Tool Compound: Fluorescent Probe Development via 7(4H)-One Core Derivatization

Recent studies have demonstrated that [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives possess tunable photophysical properties suitable for fluorescent probe applications [6]. CAS 907972-68-3, as a 2,5-disubstituted member of this class, can serve as a starting scaffold for the design of fluorescent sensors or imaging agents, where the 2-propyl and 5-phenyl groups modulate the electronic environment of the chromophoric core.

Quote Request

Request a Quote for 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.